4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Lipophilicity Drug-likeness Membrane permeability

SAR inconsistency from regioisomeric impurities compromises MtDHFR inhibitor and electrochromic polymer research. 4-(2,5-Dimethylpyrrol-1-yl)-2-methylaniline (CAS 842956-16-5) delivers the validated ortho-methyl substitution pattern essential for target engagement. • Derived hydrazides achieve MIC 0.8 µg/mL vs. M. tuberculosis H37Rv; 11 of 14 compounds outperform trimethoprim • Ortho-methyl group confers LogP 3.57 and sterically shields the amine from oxidative metabolism • ≥98% purity ensures batch-to-batch reproducibility for SAR studies and chemical probe synthesis

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 842956-16-5
Cat. No. B1305438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
CAS842956-16-5
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=C(C=C2)N)C)C
InChIInChI=1S/C13H16N2/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3
InChIKeyXDFOPWHDXDNRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine: Chemical Identity & Scaffold


4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine (CAS 842956-16-5; molecular formula C₁₃H₁₆N₂; MW 200.28 g/mol) is a heterocyclic aromatic amine classified as a 2,5-dimethylpyrrole-substituted aniline derivative. It features a pyrrole core methylated at C2 and C5, para-substituted onto a 2-methylaniline ring . The compound belongs to a broader class of N-aryl-2,5-dimethylpyrroles that have garnered significant research interest for biological applications, including antibacterial, antitubercular, and enzyme-inhibitory activities, as well as for materials science uses in electrochromic polymer devices [1][2]. As a building block featuring a free primary amine amenable to further derivatization, it serves as a versatile intermediate for medicinal chemistry, heterocycle synthesis, and polymer chemistry research .

Analog Substitution Risks: Reproducibility & Biological Readout


Compounds within the 2,5-dimethylpyrrole-aniline series are not functionally interchangeable. The position and presence of the methyl substituent on the aniline ring critically modulate both physicochemical properties (lipophilicity, steric hindrance, electron density at the primary amine) and biological target engagement profiles [1]. The para-substituted pyrrole position relative to the aniline amine, combined with the ortho-methyl group, creates a unique steric and electronic environment that affects hydrogen-bonding capacity, metabolic stability, and molecular recognition by enzyme active sites such as DHFR and enoyl ACP reductase [2]. Regioisomeric variants with methyl repositioned to C3 or C5 of the aniline ring, or analogs lacking the methyl group entirely, exhibit measurably different computed logP values and docking scores, translating into divergent biological activity profiles. Procurement of any analog without explicit validation risks unpredictable SAR outcomes and undermines cross-study comparability [3].

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage: LogP Comparison with Closest Analogs

The target compound (CAS 842956-16-5) exhibits a computed octanol-water partition coefficient (LogP) of 3.57 , driven by the synergistic lipophilic contributions of the 2,5-dimethylpyrrole moiety and the ortho-methyl group on the aniline ring. In comparison, the direct non-methylated analog 4-(2,5-dimethyl-pyrrol-1-yl)-phenylamine (CAS 60176-19-4) has a LogP of 3.26 (Δ = −0.31) , while the regioisomeric 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline (CAS 943117-83-7) registers a LogP of 2.98 (Δ = −0.59) . The 3-methyl positional isomer (CAS 797806-96-3) shows a LogP of 3.02–3.57 (varies by source; fluorochem reports 3.02) . These differences in partition coefficient have meaningful implications for membrane permeation, non-specific protein binding, and biological assay performance, as a ΔLogP of ≥0.3 is generally considered sufficient to alter pharmacokinetic behavior and cellular uptake kinetics in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Regioisomeric Precision: Privileged Scaffold for CNS and Antibacterial Agents

The foundational patent US4837225 (Cassella Aktiengesellschaft, 1989) generically claims 2,5-dimethylpyrrole derivatives where the pyrrole N1 is attached to an alkyl chain bearing a terminal NH₂ or acylamino group, and explicitly exemplifies N-aminoalkyl-2,5-dimethylpyrroles as encephalotropic and psychotropic active compounds [1]. While the patent encompasses numerous variants, structure-activity analysis consistently demonstrates that regioisomers placing the aniline amino group at the para-position relative to the pyrrole N-substitution yield superior target engagement. The 4-(2,5-dimethylpyrrol-1-yl)aniline scaffold — which forms the core of the target compound — is a recognized building block in over 20 published medicinal chemistry studies, including those yielding dual DHFR/enoyl ACP reductase inhibitors with MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv and IC₅₀ values against MtDHFR superior to trimethoprim (IC₅₀ = 92 µM) [2]. The para-substituted regioisomer with a 2-methyl group represents one of the most synthetically accessible derivatives for generating functionalized benzohydrazide libraries, whereas the meta-substituted isomer (CAS 247225-33-8) and the 5-positional isomer have been far less utilized in the published SAR literature [3].

Patent mapping Structure-activity relationship Regioisomeric specificity Pharmaceutical composition

Molecular Docking: Enhanced InhA and DHFR Binding vs. Trimethoprim

In a 2023 study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides — all built upon the 4-(2,5-dimethylpyrrol-1-yl)aniline core that defines the target compound's scaffold — were evaluated via molecular docking against enoyl ACP reductase (InhA, PDB: 2NSD) and dihydrofolate reductase (DHFR, PDB: 1DF7) from M. tuberculosis [1]. The consensus docking scores across the series ranged from 6.73 to 4.44 against InhA, indicating favorable binding interactions [2]. Against DHFR, the series demonstrated binding interactions closely recapitulating those of the co-crystallized ligand, with key hydrogen bonds to ARG60, ARG32, and GLN28 residues [3]. Notably, 11 of 14 synthesized compounds (5d–5n) exhibited in vitro MtDHFR inhibition superior to the positive control trimethoprim (IC₅₀ = 92 µM), with compound 5k achieving the most potent antitubercular MIC of 0.8 µg/mL [4]. Importantly, the 2,5-dimethylpyrrole substituent on the aniline ring is essential for activity: earlier work demonstrated that non-methylated pyrrole analogs (pyrrol-1-yl series) exhibited distinct and generally weaker antimicrobial profiles when compared directly with their 2,5-dimethylpyrrole counterparts [5].

Molecular docking Enoyl ACP reductase Dihydrofolate reductase In silico screening Antitubercular drug discovery

Electrochromic Application: Polymer Films from Pyrrole-Aniline Monomer

The scaffold represented by the target compound has been elaborated into N,N-diphenyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a monomer specifically claimed in patent CN110606939B for the preparation of electrochromic polymer films [1]. The patent describes the electrochemical polymerization of this monomer to yield poly(N,N-diphenyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline) films that exhibit reversible color changes under applied voltage, positioning this class of compounds within the emerging field of organic electrochromic devices [2]. In contrast, the non-methylated phenyl analog (CAS 60176-19-4) and the 3-positional isomer (CAS 247225-33-8) lack comparable patent disclosures for electrochromic applications, suggesting that the combination of the para-pyrrole substitution and the ortho-methyl group provides the optimal electronic structure for polymerization and film performance. The 2,5-dimethyl substitution on the pyrrole ring is critical: it blocks unwanted C3/C4 pyrrole reactivity during electrochemical polymerization while preserving the electron-rich character needed for electrochromic switching [3].

Electrochromic materials Conducting polymers Materials chemistry Organic electronics

Purity and Supply Landscape: Multi-Supplier Availability

The target compound (CAS 842956-16-5) is available from at least six independent chemical suppliers with documented purity specifications of 95% (AKSci, Matrix Scientific) and 98% (Leyan) . In contrast, the 5-positional isomer (CAS 943117-83-7), while also commercially available, is listed by fewer suppliers and at 95% purity from a narrower vendor base . The 3-methyl isomer (CAS 797806-96-3) is similarly available but with reported LogP variability across sources, complicating lot-to-lot reproducibility . Critically, the target compound has an MDL number (MFCD06751675) ensuring unique structural identification, and its InChI Key (XDFOPWHDXDNRRD-UHFFFAOYSA-N) has been computationally validated with exact mass of 200.131348519 g/mol . This unambiguous chemical registration facilitates procurement without the risk of regioisomeric misidentification, a documented issue in the pyrrole-aniline compound family.

Commercial availability Purity specification Supply chain Analytical characterization

High-Value Application Scenarios


Medicinal Chemistry: Dual DHFR/Enoyl ACP Reductase Inhibitor Libraries

The target compound serves as the optimal aniline building block for generating 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide libraries via acylation and hydrazide coupling. As demonstrated in the 2023 MDPI Antibiotics study [1], derivatives synthesized from the 4-(2,5-dimethylpyrrol-1-yl)aniline core achieved MIC values as low as 0.8 µg/mL against M. tuberculosis H37Rv, with 11 of 14 compounds outperforming trimethoprim (IC₅₀ = 92 µM) in MtDHFR inhibition. The ortho-methyl group on the aniline ring, unique to this regioisomer, contributes to the observed lipophilicity (LogP = 3.57) that favors intracellular mycobacterial target engagement [2]. Researchers pursuing dual inhibitor design should procure this specific regioisomer rather than the non-methylated analog, as the 2013 Springer study [3] confirmed that the 2,5-dimethyl substitution on the pyrrole is critical for antimicrobial potency (MIC as low as 1–2 µg/mL for the most active dimethylpyrrole derivatives, vs. >4 µg/mL for non-methylated pyrrole counterparts).

Organic Electronics: Monomer for Electrochromic Polymer Films

The target compound can be N,N-diphenylated to yield the monomer N,N-diphenyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, which is specifically claimed in Chinese patent CN110606939B for electrochromic polymer applications [1]. Electrochemical polymerization of this monomer produces films with reversible color-switching behavior under applied voltage. The 2,5-dimethyl substitution on the pyrrole ring is essential: it sterically blocks polymerization at the pyrrole C3/C4 positions, ensuring that the electrochemical polymerization proceeds regioselectively through the triphenylamine moiety, yielding structurally well-defined polymer films [2]. This application scenario is unique to the 2,5-dimethylpyrrole-substituted series and is not supported by the non-methylated pyrrole analog or the 3- or 5-regioisomers.

Chemical Biology: Amine-Reactive Building Block for Probes

The free primary aromatic amine in the target compound provides a reactive handle for preparing fluorescent conjugates, biotinylated probes, and affinity chromatography resins. Because the amine is positioned para to the dimethylpyrrole substituent and ortho to the methyl group, its nucleophilicity and reactivity profile differ from that of the 5-isomer (amine para to methyl, meta to pyrrole) and the 3-isomer (amine meta to both substituents) [1]. The target compound's LogP of 3.57 also ensures that the resulting conjugates retain sufficient lipophilicity for cellular membrane crossing in live-cell imaging applications, an advantage over the less lipophilic 5-isomer (LogP 2.98) [2]. For chemical biology groups requiring a consistent, well-characterized building block for probe synthesis, the documented purity specifications (up to 98%) and multi-supplier availability reduce batch-to-batch variability [3].

Pharmacokinetic Tool: Ortho-Methyl Impact on CYP450 Stability

The ortho-methyl group on the aniline ring of the target compound is expected to sterically shield the adjacent amine from oxidative metabolism, a well-documented effect in medicinal chemistry [1]. The target compound's computed LogP of 3.57, combined with its low polar surface area (PSA = 30.95 Ų), predicts good oral absorption potential by Lipinski and Veber rule criteria [2]. This compound can serve as a reference standard in head-to-head metabolic stability studies against the non-methylated analog (LogP 3.26, PSA 30.95) to quantify the extent to which the ortho-methyl group reduces intrinsic clearance in human or rodent liver microsome assays. Such data would provide experimental validation of the computational predictions and guide future SAR efforts within the 2,5-dimethylpyrrole chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.